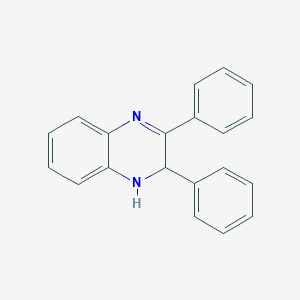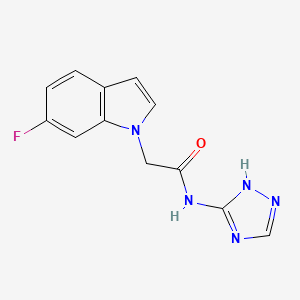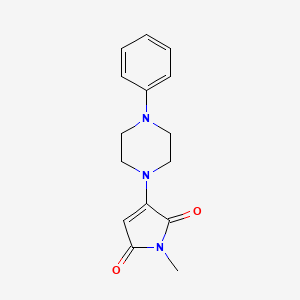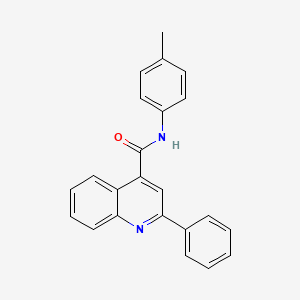
Quinoxaline, 1,2-dihydro-2,3-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline, 1,2-dihydro-2,3-diphenyl- is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused benzene and pyrazine ring structure, with two phenyl groups attached at the 2 and 3 positions. Quinoxaline derivatives are known for their diverse biological and pharmacological activities, making them significant in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: Quinoxaline, 1,2-dihydro-2,3-diphenyl- can be synthesized through the condensation of ortho-diamines with 1,2-diketones. One common method involves the reaction of benzil with 1,2-diaminobenzene in the presence of a catalyst such as 2-iodoxybenzoic acid (IBX) . The reaction typically occurs in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free conditions are utilized to enhance efficiency and reduce waste .
化学反应分析
Types of Reactions: Quinoxaline, 1,2-dihydro-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-diones.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated or nitrated quinoxalines.
科学研究应用
Quinoxaline, 1,2-dihydro-2,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, fluorescent materials, and electroluminescent devices.
作用机制
The mechanism of action of quinoxaline, 1,2-dihydro-2,3-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like d-amino acid oxidase (DAAO), leading to various biological effects . The compound’s ability to form charge-transfer complexes also contributes to its diverse pharmacological activities .
相似化合物的比较
- Quinazoline
- Phthalazine
- Cinnoline
Comparison: Quinoxaline, 1,2-dihydro-2,3-diphenyl- is unique due to its specific substitution pattern and the presence of two phenyl groups, which enhance its biological activity and chemical reactivity compared to other quinoxaline derivatives . Its structural isomers, such as quinazoline and phthalazine, differ in the position of nitrogen atoms within the ring system, leading to variations in their chemical properties and applications .
属性
CAS 编号 |
5016-08-0 |
|---|---|
分子式 |
C20H16N2 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
2,3-diphenyl-1,2-dihydroquinoxaline |
InChI |
InChI=1S/C20H16N2/c1-3-9-15(10-4-1)19-20(16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)21-19/h1-14,19,21H |
InChI 键 |
VKVNOKHOHSQORN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B15105790.png)
![1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15105798.png)
![methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B15105821.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15105838.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15105846.png)

![N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15105860.png)
![1-Acetyl-4-{[5-(2-naphthyl)-2-thienyl]carbonyl}piperazine](/img/structure/B15105866.png)
![N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B15105873.png)


![Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate](/img/structure/B15105893.png)
![1-(4-Benzylpiperazin-1-yl)-2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propan-1-one](/img/structure/B15105894.png)
